An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)indolin-2-one
An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(piperidin-4-yl)indolin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, including experimental protocols for each step, and presents all quantitative data in structured tables. Furthermore, it visualizes the synthetic workflow and relevant biological signaling pathways using the DOT language for clear, logical representation.
Synthetic Strategy
The synthesis of 3-(piperidin-4-yl)indolin-2-one is typically achieved through a two-step process. The first step involves the synthesis of the N-protected intermediate, 3-(1-benzyl-4-piperidinyl)indol-2-one. This is followed by a debenzylation step to yield the final product. An alternative initial step involves a Knoevenagel condensation between oxindole and a protected piperidone derivative.
Synthesis of the Precursor: 3-(1-benzyl-4-piperidinyl)indol-2-one
The precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one, is synthesized via a Knoevenagel condensation reaction between oxindole and 1-benzyl-4-piperidone. This reaction is a well-established method for forming carbon-carbon double bonds.
Final Debenzylation Step
The final step in the synthesis is the removal of the benzyl protecting group from the piperidine nitrogen of 3-(1-benzyl-4-piperidinyl)indol-2-one. This is typically achieved through catalytic hydrogenation.
Experimental Protocols
Synthesis of 1-Benzyl-4-piperidone
A common starting material for the synthesis of the precursor is 1-benzyl-4-piperidone. One method for its preparation involves the reaction of benzylamine with methyl acrylate followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.
Protocol:
-
Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask.
-
Stir the mixture and heat to reflux.
-
Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.
-
After the addition is complete, continue refluxing for 6 hours. During this time, increase the stirring speed and add 100 mL of anhydrous toluene in batches.
-
Stop the reflux and cool the reaction mixture to room temperature.
-
Extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution and reflux in an oil bath for 5 hours.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution while stirring.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone.
| Reagent/Solvent | Quantity | Molar Ratio |
| Benzylamine | (as N,N-bis(β-propionate methyl ester) benzylamine) | 1 |
| Methyl Acrylate | (to form the diester) | - |
| Sodium Metal | 2.8 g | - |
| Toluene | 150 mL + 100 mL | - |
| Methanol | 1 mL | - |
| Hydrochloric Acid (25%) | 150 mL | - |
| Sodium Hydroxide (35%) | As needed for pH 8.5 | - |
| Ethyl Acetate | 300 mL | - |
| Saturated NaCl | As needed | - |
| Anhydrous MgSO4 | As needed | - |
| Parameter | Value |
| Reaction Time (Dieckmann) | 6 hours |
| Reaction Time (Hydrolysis) | 5 hours |
| Yield | 78.4% |
| Product Form | Light yellow oily liquid |
Knoevenagel Condensation: Synthesis of 3-(1-benzyl-4-piperidinyl)indol-2-one
This step involves the condensation of oxindole with 1-benzyl-4-piperidone, typically catalyzed by a base like piperidine.
Protocol:
-
To a solution of 1-benzyl-4-piperidone (0.9 mmol) in ethanol (9 mL), add oxindole (100 mg, 0.6 mmol).
-
Add piperidine (0.06 mmol) to the mixture.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling, concentrate the crude mixture under reduced pressure.
-
Purify the residue by flash chromatography to obtain 3-(1-benzyl-4-piperidinyl)indol-2-one.
| Reagent/Solvent | Quantity | Molar Ratio |
| 1-Benzyl-4-piperidone | 0.9 mmol | 1.5 |
| Oxindole | 100 mg (0.6 mmol) | 1 |
| Piperidine | 0.06 mmol | 0.1 |
| Ethanol | 9 mL | - |
| Parameter | Value |
| Reaction Time | 4 hours |
| Temperature | Reflux |
Debenzylation: Synthesis of 3-(Piperidin-4-yl)indolin-2-one
The final product is obtained by removing the benzyl group from the piperidine nitrogen.
Protocol:
-
To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL) and 10% Palladium on carbon (100 mg).
-
Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.[1]
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution.
-
Concentrate the mixture and triturate with DCM/MeOH (10/1, 30 mL).
-
Filter the mixture and concentrate the filtrate to obtain 3-(piperidin-4-yl)indolin-2-one.[1]
| Reagent/Solvent | Quantity | Molar Ratio |
| 3-(1-benzyl-4-piperidinyl)indol-2-one | 200 mg (0.637 mmol) | 1 |
| 10% Palladium on Carbon | 100 mg | - |
| Acetic Acid | 0.1 mL | - |
| Methanol | 5 mL + 1 mL | - |
| Hydrogen | 50 psi | - |
| 10% NaOH (aq) | As needed for pH 8-9 | - |
| DCM/MeOH (10/1) | 30 mL | - |
| Parameter | Value |
| Reaction Time | 3 hours |
| Temperature | 50°C |
| Hydrogen Pressure | 50 psi |
| Yield | 98% |
| Purity | 100% (at 254 nm and 214 nm) |
| Product Form | Yellow oil |
| Mass Spec (ESI) | m/z 217.2 [M+H]⁺ |
Visualized Experimental Workflow
Caption: Synthetic workflow for 3-(piperidin-4-yl)indolin-2-one.
Biological Activity and Signaling Pathways
Derivatives of 3-(piperidin-4-yl)indolin-2-one have been investigated for their biological activity, showing interactions with key signaling pathways implicated in various diseases.
Hedgehog Signaling Pathway Inhibition
A derivative of 3-(piperidin-4-yl)indolin-2-one has been identified as a suppressor of the Hedgehog (Hh) signaling pathway. The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The compound acts by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. By blocking SMO, the downstream signaling cascade that leads to the activation of Gli transcription factors is halted, thereby inhibiting the expression of genes involved in cell proliferation and survival.
Caption: Inhibition of the Hedgehog signaling pathway by a derivative.
Nociceptin Receptor (NOP) Modulation
N-(4-piperidinyl)-2-indolinones represent a structural class of ligands for the Nociceptin receptor (NOP), also known as the orphanin FQ receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain perception, anxiety, and depression. Depending on the modifications on the piperidine nitrogen, these compounds can act as either agonists or antagonists of the NOP receptor, leading to different downstream signaling effects.
Caption: Modulation of the Nociceptin receptor signaling pathway.
